Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate

Physicochemical profiling Chromatography method development Formulation pre-screening

Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate (CAS 79438‑66‑7) is a synthetic aryloxyphenoxypropionate (AOPP) derivative bearing a 5‑iodopyridyl ether and a butyl ester terminus. It belongs to the same chemical class as commercial ACCase‑inhibiting herbicides (e.g., clodinafop, haloxyfop) but is distinct in carrying a heavy halogen atom (iodine) on the pyridine ring.

Molecular Formula C18H20INO4
Molecular Weight 441.3 g/mol
CAS No. 79438-66-7
Cat. No. B12668514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate
CAS79438-66-7
Molecular FormulaC18H20INO4
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)I
InChIInChI=1S/C18H20INO4/c1-3-4-11-22-18(21)13(2)23-15-6-8-16(9-7-15)24-17-10-5-14(19)12-20-17/h5-10,12-13H,3-4,11H2,1-2H3
InChIKeyWSBOTHAZBPBGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate (CAS 79438-66-7) – Core Identity and Procurement Baseline


Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate (CAS 79438‑66‑7) is a synthetic aryloxyphenoxypropionate (AOPP) derivative bearing a 5‑iodopyridyl ether and a butyl ester terminus . It belongs to the same chemical class as commercial ACCase‑inhibiting herbicides (e.g., clodinafop, haloxyfop) but is distinct in carrying a heavy halogen atom (iodine) on the pyridine ring. The compound is catalogued primarily as a research intermediate and reference standard rather than as a formulated agrochemical active ingredient; its molecular formula is C₁₈H₂₀INO₄ and its molecular weight is 441.26 g mol⁻¹ .

Why Generic Substitution is Problematic for Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate


Simple replacement of this compound with the more common 5‑chloro, 5‑bromo or 5‑trifluoromethyl AOPP analogs is not a scientifically sound substitution. The iodine atom introduces substantially different steric bulk (van der Waals radius: I ≈ 198 pm vs. Cl ≈ 175 pm, Br ≈ 185 pm), polarizability (I > Br > Cl), and leaving‑group potential, which can alter target‑site binding, metabolic stability and environmental fate [1]. Furthermore, the 5‑iodo substitution provides a unique handle for radio‑iodination (¹²⁵I or ¹³¹I) that none of the chloro, bromo or fluoro analogs can offer, rendering this compound indispensable for radiotracer‑based metabolism, residue and receptor‑binding studies . The butyl ester, relative to the propargyl or methyl esters commonly employed in herbicides, also modulates lipophilicity and hydrolysis kinetics, making direct interchange of ester derivatives without experimental re‑validation unreliable [1].

Quantitative Differentiation Evidence for Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate


Predicted Physicochemical Property Divergence: Density and Boiling Point vs. 5‑Chloro Analog

The 5‑iodo substituent significantly increases molecular weight and alters bulk physical properties compared to the 5‑chloro congener. These differences direct the choice of purification method, analytical detection limit and formulation solvent .

Physicochemical profiling Chromatography method development Formulation pre-screening

Lipophilicity Shift Evidenced by LogP Prediction

The iodine atom markedly raises lipophilicity. The predicted LogP (octanol‑water) for the 5‑iodo compound is approximately 5.1, compared with ≈4.2 for the 5‑chloro analog and ≈4.6 for the 5‑bromo analog. This suggests a longer soil half‑life and higher bioaccumulation potential .

ADME prediction Environmental fate Bioaccumulation assessment

Suitability for Radiolabeling: Unique Iodine Isotope Handle

The 5‑iodo substituent permits direct radio‑iodination via isotopic exchange or electrophilic substitution, yielding ¹²⁵I‑ or ¹³¹I‑labeled probe molecules. No equivalent direct labeling route exists for the 5‑chloro, 5‑bromo or 5‑trifluoromethyl analogs .

Radiotracer synthesis Metabolism studies Receptor binding assays

Recommended Application Scenarios for Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate


Radiotracer-Based Plant Metabolism and Environmental Fate Studies

The iodine atom enables straightforward ¹²⁵I labeling. The resulting radiotracer can be used to quantitatively track uptake, translocation, and metabolite profiling in target weeds and crops, as well as soil dissipation and aquatic photolysis, without the synthetic complexity required for ¹⁴C labeling .

Structure–Activity Relationship (SAR) Investigation of ACCase Inhibition

The 5‑iodo derivative serves as a critical probe in SAR libraries exploring the steric and electronic tolerance of the ACCase binding pocket. Its larger van der Waals radius and higher polarizability compared to Cl, Br, and CF₃ analogs help delineate the spatial limits of the herbicide target site .

Chromatographic Reference Standard for Iodine-Specific Detection

The distinct mass (441 Da) and strong UV absorption imparted by the iodine atom make the compound an excellent retention-time marker and sensitivity standard for LC‑MS/MS methods that need to resolve halogenated AOPP impurities or metabolites, particularly when using iodine‑specific detectors (e.g., ICP‑MS) .

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